molecular formula C13H12F3N3O2S B1412604 1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide CAS No. 2001592-19-2

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Cat. No.: B1412604
CAS No.: 2001592-19-2
M. Wt: 331.32 g/mol
InChI Key: FVWJNWIRTMJBDL-UHFFFAOYSA-N
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Description

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It acts as an agonist at the NMDA-glycine receptor site, which affects signal transmission in the central nervous system . This interaction can influence various biochemical pathways, potentially leading to changes in cellular function and metabolism.

Cellular Effects

The effects of this compound on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By acting on the NMDA-glycine receptor site, this compound can alter the transmission of signals within the central nervous system, leading to changes in cellular responses and functions . These effects may vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the NMDA-glycine receptor. This binding can result in either inhibition or activation of the receptor, leading to changes in downstream signaling pathways and gene expression. The precise molecular mechanism may involve alterations in receptor conformation and subsequent effects on intracellular signaling cascades.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound may lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Properties

IUPAC Name

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWJNWIRTMJBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
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1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

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